Acetylagmatine

Descripción general

Descripción

La N-AcetilAgmatina (sal de acetato) es un derivado de la agmatina, una poliamina natural formada por la descarboxilación enzimática de la arginina . Es un posible derivado monoacetilado de la agmatina y tiene numerosas acciones moduladoras, particularmente en las vías relacionadas con la diabetes, la inmunidad y la neurofisiología .

Métodos De Preparación

La N-AcetilAgmatina (sal de acetato) puede sintetizarse mediante la acetilación enzimática de la agmatina . Este proceso se considera comúnmente un paso degradativo, con poliaminas monoacetiladas detectadas en la orina . La ruta sintética implica el uso de acetil-CoA y agmatina, catalizada por la agmatina N-acetiltransferasa .

Análisis De Reacciones Químicas

La N-AcetilAgmatina (sal de acetato) experimenta varias reacciones químicas, incluyendo:

Oxidación: Puede convertirse en ácido guanidinobutírico por la diamino oxidasa y la aldehído deshidrogenasa.

Reducción: El compuesto puede reducirse a putrescina por la agmatinasa.

Los reactivos comunes utilizados en estas reacciones incluyen la diamino oxidasa, la aldehído deshidrogenasa y la agmatinasa . Los principales productos formados a partir de estas reacciones incluyen el ácido guanidinobutírico y la putrescina .

Aplicaciones Científicas De Investigación

Biochemical Research

Role in Metabolism:

Acetylagmatine is involved in metabolic processes, particularly in the modulation of pathways related to diabetes and obesity. Research indicates that agmatine, from which this compound is derived, can influence metabolic profiling and gene expression. For instance, studies show that long-term agmatine treatment in rats led to increased levels of cyclic AMP (cAMP), which is crucial for metabolic regulation. This modulation resulted in improved carnitine levels and enhanced fatty acid oxidation while reducing incomplete fatty acid oxidation .

Mechanism of Action:

The enzymatic conversion of agmatine to this compound involves the action of N-acetyltransferases. A study on Drosophila melanogaster revealed that the AgmNAT enzyme catalyzes this reaction through a sequential mechanism involving acetyl-CoA and agmatine . Understanding this mechanism can shed light on potential metabolic pathways relevant to human health.

Pharmacological Applications

Neuroprotective Effects:

this compound has been studied for its neuroprotective properties. Agmatine, its precursor, has shown promise in conditions such as stroke and neuropathic pain by modulating neurotransmitter systems and reducing nitric oxide synthesis . These effects suggest that this compound may share similar neuroprotective mechanisms.

Cardioprotection and Diabetes Management:

Research indicates that agmatine can enhance insulin release from pancreatic cells and improve glucose uptake, highlighting its potential role in diabetes management. This compound may exhibit similar effects due to its structural relationship with agmatine . Furthermore, studies have suggested that it could mitigate complications associated with diabetes by affecting metabolic pathways linked to insulin sensitivity.

Industrial Applications

Biochemical Reagent:

this compound serves as a biochemical reagent in various chemical studies. Its role as a research tool extends to applications in industrial settings where it may be used for synthesizing other compounds or studying biochemical pathways.

Case Studies and Clinical Research

Investigational Drug Studies:

Agmatine is currently being investigated as an experimental drug for several indications, including cardioprotection and neuroprotection. A notable study involves patients with small fiber peripheral neuropathy, examining the effects of agmatine supplementation on symptoms and overall health outcomes . Although results are pending publication, this research underscores the clinical relevance of this compound.

Table 1: Summary of this compound Applications

Mecanismo De Acción

El mecanismo de acción de la N-AcetilAgmatina (sal de acetato) implica la acetilación enzimática de las poliaminas . Este proceso estimula la actividad de la diamino oxidasa, lo que sugiere que el compuesto podría tener acciones fisiológicamente importantes . Los objetivos moleculares y las vías implicadas incluyen la modulación de las vías relacionadas con la diabetes, la inmunidad y la neurofisiología .

Comparación Con Compuestos Similares

La N-AcetilAgmatina (sal de acetato) es única en comparación con otros compuestos similares debido a su acetilación específica y sus acciones moduladoras. Los compuestos similares incluyen:

Agmatina: El compuesto principal del que se deriva la N-AcetilAgmatina.

Putrescina: Un producto de la reducción de la N-AcetilAgmatina.

Ácido guanidinobutírico: Un producto de la oxidación de la N-AcetilAgmatina.

La N-AcetilAgmatina (sal de acetato) destaca por su papel específico en la estimulación de la actividad de la diamino oxidasa y sus potenciales acciones fisiológicas .

Propiedades

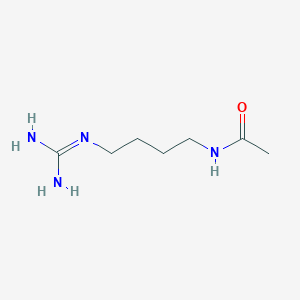

IUPAC Name |

N-[4-(diaminomethylideneamino)butyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O/c1-6(12)10-4-2-3-5-11-7(8)9/h2-5H2,1H3,(H,10,12)(H4,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMACEDIUUMWDIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30331430 | |

| Record name | Acetylagmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3031-89-8 | |

| Record name | Acetylagmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.